molecular formula C13H24O11 B1265064 galactopinitol A CAS No. 64290-91-1

galactopinitol A

Cat. No. B1265064
CAS RN: 64290-91-1
M. Wt: 356.32 g/mol
InChI Key: WFSVEMFCPALUBB-GDYURJOXSA-N
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Description

Galactopinitol A is a glycoside.

Scientific Research Applications

  • Discovery and Isolation

    Galactopinitol A was first identified in leguminous seeds, including soya beans, chickpeas, lentils, and beans. Researchers Schweizer, Horman, and Wursch (1978) in their study titled "Low molecular weight carbohydrates from leguminous seeds; a new disaccharide: Galactopinitol" isolated and proposed the name galactopinitol for this compound. They discussed its potential role in biosynthesis and its association with flatulence (Schweizer, Horman, & Wursch, 1978).

  • Biosynthesis and Transport

    In the study "myo‐Inositol, D‐chiro‐Inositol, and D‐Pinitol Synthesis, Transport, and Galactoside Formation in Soybean Explants" by Gomes, Obendorf, and Horbowicz (2005), it was found that galactopinitol A accumulates during seed maturation and desiccation in soybean plants. The study provided insights into the synthesis and transport of galactopinitol A in plants (Gomes, Obendorf, & Horbowicz, 2005).

  • Role in Seed Development

    Chien, Lin, Juo, and Her (1996) identified a novel galactopinitol in Leucaena leucocephala seeds and studied its changes with other non-reducing sugars during seed development. Their research, titled "Occurrence of a novel galactopinitol and its changes with other non-reducing sugars during development of Leucaena laucocephala seeds," suggested a possible role of galactopinitol in desiccation tolerance of seeds (Chien, Lin, Juo, & Her, 1996).

  • Galactopinitol Synthesis Enzymes

    Hoch, Peterbauer, and Richter (1999) in their study "Purification and characterization of stachyose synthase from lentil (Lens culinaris) seeds: galactopinitol and stachyose synthesis" explored the enzymes involved in the synthesis of galactopinitol A. They provided insights into the enzymatic synthesis and the role of stachyose synthase in the metabolism of galactosyl cyclitols in plant seeds (Hoch, Peterbauer, & Richter, 1999).

  • Galactopinitol in Soybean Seeds

    Obendorf, Horbowicz, Dickerman, Brenac, and Smith (1998) analyzed the accumulation of galactopinitol A in soybean seeds, particularly in axis and cotyledon tissues. Their research, "Soluble Oligosaccharides and Galactosyl Cyclitols in Maturing Soybean Seeds In Planta and In Vitro," suggested a correlation between the accumulation of galactopinitol A and seed storability (Obendorf, Horbowicz, Dickerman, Brenac, & Smith, 1998).

  • Comparative Studies in Seed Development

    Lahuta (2011) in the study "Biosynthesis of raffinose family oligosaccharides and galactosyl pinitols in developing and maturing seeds of winter vetch (Vicia vlllosa Roth.)" compared the accumulation of galactopinitol A with other α-D-galactosides during seed development. This study provided insights into the biosynthesis pathways and the role of galactopinitol A in seed maturation (Lahuta, 2011).

  • Soybean Galactinol Synthase Study

    Obendorf, Odorcic, Ueda, Coseo, and Vassallo (2004) investigated the role of soybean galactinol synthase in forming galactopinitol A. Their study "Soybean galactinol synthase forms fagopyritol B1 but not galactopinitols" highlighted the enzyme's specificity and its influence on the accumulation of various soluble carbohydrates in soybean seeds (Obendorf, Odorcic, Ueda, Coseo, & Vassallo, 2004).

properties

CAS RN

64290-91-1

Product Name

galactopinitol A

Molecular Formula

C13H24O11

Molecular Weight

356.32 g/mol

IUPAC Name

(1S,2R,3S,4R,5S,6S)-4-methoxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,5-tetrol

InChI

InChI=1S/C13H24O11/c1-22-11-7(18)6(17)8(19)12(10(11)21)24-13-9(20)5(16)4(15)3(2-14)23-13/h3-21H,2H2,1H3/t3-,4+,5+,6-,7+,8+,9-,10+,11-,12+,13-/m1/s1

InChI Key

WFSVEMFCPALUBB-GDYURJOXSA-N

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@@H]([C@H]1O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O

SMILES

COC1C(C(C(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Canonical SMILES

COC1C(C(C(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

synonyms

galactopinitol A
O-alpha-D-galactopyranosyl-(1-2)-4-O-methyl-D-chiro-inositol

Origin of Product

United States

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